N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-14-6-10-16(11-7-14)26(24,25)19-12-22(13-20(23)21-15-8-9-15)18-5-3-2-4-17(18)19/h2-7,10-12,15H,8-9,13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXURDVBXBADIHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole core. One common method involves the cyclization of appropriate precursors using reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . The tosyl group is then introduced through a sulfonylation reaction, and the cyclopropyl group is added via a cyclopropanation reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the tosyl group.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to various receptors, influencing biological pathways such as signal transduction and gene expression . The cyclopropyl and tosyl groups may enhance the compound’s stability and bioavailability, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
(a) N-Cyclopropyl-2-(1H-indol-1-yl)acetamide (Compound Y043-2713)
- Key Differences : Lacks substituents at the indole 3-position.
- Properties :
- Implications : The unsubstituted indole likely increases reactivity and reduces steric hindrance compared to the tosyl-containing target.
(b) N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
- Key Differences : 3-formyl group replaces the tosyl moiety.
- Properties :
(c) 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-cyclopropylacetamide (3v)
- Key Differences : 4-Chlorobenzoyl at indole 1-position, 5-methoxy, and 2-methyl substituents.
- Properties :
(d) N-Cyclopropyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- Key Differences : 2-oxoacetamide and 2-methylindole substituents.
- Properties :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP | Key Substituents |
|---|---|---|---|
| Target Compound (Estimated) | ~377.45 | ~3.5* | 3-Tosyl, cyclopropylamide |
| N-Cyclopropyl-2-(1H-indol-1-yl)acetamide | 214.26 | 2.1174 | None |
| N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide | 242.28 | ~2.5* | 3-Formyl |
| Compound 3v | >350* | ~3.8* | 4-Chlorobenzoyl, 5-methoxy, 2-methyl |
| N-Cyclopropyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide | 270.29 | ~2.5* | Fused benzimidazole, oxo |
*Estimated based on structural analogs.
Biological Activity
N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
Overview of Indole Derivatives
Indole derivatives have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The unique structure of this compound contributes to its potential efficacy in various biological assays.
Target Interaction
Indole derivatives, including this compound, exhibit high affinity for multiple biological targets. These interactions can lead to a variety of downstream effects through modulation of biochemical pathways. Notably, the compound's structure allows it to engage with specific receptors involved in cellular signaling processes.
Biochemical Pathways
The compound is known to influence several key biochemical pathways. For instance, it may inhibit pro-inflammatory cytokines or modulate pathways related to cell proliferation and apoptosis. Such actions are critical in developing therapeutic agents for conditions like cancer and chronic inflammatory diseases.
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) significantly impact the bioavailability and efficacy of this compound. Studies suggest that the indole scaffold can enhance membrane permeability and facilitate cellular uptake, which is essential for its therapeutic effectiveness.
Antiviral Activity
Research indicates that this compound exhibits inhibitory activity against various viruses. The compound's mechanism may involve interference with viral replication processes or modulation of host immune responses.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory diseases.
Anticancer Properties
This compound has been evaluated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models. The compound's selectivity towards cancerous cells over normal cells is particularly noteworthy.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other indole derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(2-(1H-indol-3-yl)ethyl)acetamide | Lacks cyclopropyl and tosyl groups | Moderate anti-inflammatory activity |
| N-(benzo[d]thiazol-2-ylamino)-3-(indol-2-yl)-benzamide | Contains benzo[d]thiazole moiety | Enhanced anticancer activity |
The presence of both cyclopropyl and tosyl groups in this compound may confer distinct biological activities compared to these analogs.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antiviral Efficacy : In a study involving viral assays, the compound demonstrated significant inhibition against influenza virus strains, suggesting potential use as an antiviral agent.
- Cancer Cell Line Studies : In vitro experiments using various cancer cell lines showed that the compound effectively reduced cell viability and induced apoptosis through caspase activation pathways.
- Inflammation Models : Animal models treated with this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-cyclopropyl-2-(3-tosyl-1H-indol-1-yl)acetamide, and how do reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves indole functionalization (e.g., tosylation at the 3-position), followed by cyclopropane introduction via amide coupling. Critical parameters include:
- Temperature : Lower temperatures (0–5°C) reduce side reactions during tosylation .
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency for cyclopropane coupling .
- Catalysts : Use of carbodiimides (e.g., DCC) or coupling agents (e.g., CDI) improves acetamide bond formation .
- Characterization : Confirm intermediate purity via TLC and HPLC before proceeding to subsequent steps .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- NMR : 1H/13C NMR identifies cyclopropyl protons (δ 0.5–1.5 ppm), indole aromatic protons, and tosyl methyl groups (δ 2.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C21H23N2O3S) and detects isotopic patterns .
- X-ray crystallography : SHELX programs refine crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structural elucidation?
- Data analysis : Use SHELXL for small-molecule refinement to address disorder in cyclopropane or tosyl groups. For twinned crystals, employ SHELXD for phase determination .
- Validation : Cross-validate with spectroscopic data (e.g., NOESY for spatial proximity of indole and cyclopropyl groups) .
Q. What strategies optimize the regioselectivity in indole functionalization during synthesis?
- Electrophilic substitution : Tosylation at the 3-position is favored under acidic conditions (e.g., H2SO4 catalysis) due to indole’s electron-rich C3 .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to block the indole N1, ensuring selective tosylation at C3 .
Q. How do electronic effects of the cyclopropyl group influence the compound’s reactivity in biological systems?
- Mechanistic insight : The cyclopropyl ring’s strain and electron-withdrawing nature enhance acetamide’s electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzymes) .
- SAR studies : Compare with non-cyclopropyl analogs to isolate electronic contributions to bioactivity .
Q. What methodologies address low yields in the final amide coupling step?
- Optimization :
- Activation : Pre-activate carboxylic acids with HATU or EDCI to improve coupling efficiency .
- Solvent/base pairs : Use DCM with DIEA for acid-sensitive intermediates or DMF with DIPEA for higher solubility .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across studies?
- Experimental variables : Assess differences in assay conditions (e.g., cell lines, incubation times) that may alter IC50 values .
- Purity verification : Re-analyze compound batches via HPLC to rule out impurities affecting activity .
Q. Why do computational predictions of binding affinity diverge from experimental results?
- Model limitations : Improve docking simulations by incorporating cyclopropane ring strain and solvent effects (e.g., explicit water models) .
- Validation : Use isothermal titration calorimetry (ITC) to experimentally measure binding thermodynamics .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
